N-Acetyl Lorcaserin-d3

Catalog No.
S12906330
CAS No.
M.F
C13H16ClNO
M. Wt
240.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl Lorcaserin-d3

Product Name

N-Acetyl Lorcaserin-d3

IUPAC Name

1-[(5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl]-2,2,2-trideuterioethanone

Molecular Formula

C13H16ClNO

Molecular Weight

240.74 g/mol

InChI

InChI=1S/C13H16ClNO/c1-9-8-15(10(2)16)6-5-11-3-4-12(14)7-13(9)11/h3-4,7,9H,5-6,8H2,1-2H3/t9-/m0/s1/i2D3

InChI Key

MBRQQRJEBYRWMN-IZTXOYSKSA-N

Canonical SMILES

CC1CN(CCC2=C1C=C(C=C2)Cl)C(=O)C

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N1CCC2=C(C=C(C=C2)Cl)[C@H](C1)C

N-Acetyl Lorcaserin-d3 is a deuterium-labeled derivative of Lorcaserin, which is a selective serotonin 2C receptor agonist primarily used in the treatment of obesity. The addition of deuterium, a stable isotope of hydrogen, allows researchers to trace the compound's metabolic pathways and pharmacokinetics more precisely. This compound retains the pharmacological properties of its parent, Lorcaserin, and serves as a valuable tool in scientific studies aimed at understanding the mechanisms of action and interactions of serotonin receptor modulators.

  • Oxidation: Can be oxidized to form N-oxide derivatives.
  • Reduction: Capable of reduction back to its parent amine form.
  • Substitution: Undergoes nucleophilic substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
  • Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

  • Oxidation: N-oxide derivatives.
  • Reduction: Parent amine form.
  • Substitution: Various substituted derivatives depending on the nucleophile used.

N-Acetyl Lorcaserin-d3 acts as a selective serotonin 2C receptor agonist. By activating these receptors in the hypothalamus, it promotes the release of alpha-melanocortin stimulating hormone, which enhances feelings of satiety and reduces food intake. This mechanism is crucial for weight management and obesity treatment. The deuterium labeling allows for detailed studies on its pharmacokinetics, including absorption, distribution, metabolism, and excretion without interference from endogenous compounds .

The synthesis of N-Acetyl Lorcaserin-d3 typically involves the acetylation of Lorcaserin using deuterium-labeled acetic anhydride. This reaction is conducted under anhydrous conditions to prevent deuterium exchange with hydrogen. The resulting mixture is purified through chromatographic techniques to isolate the desired product. Industrial methods follow similar synthetic routes but are scaled up to ensure high purity and isotopic labeling efficiency.

N-Acetyl Lorcaserin-d3 has diverse applications in scientific research:

  • Chemistry: Used to study metabolic pathways and degradation products of Lorcaserin.
  • Biology: Investigates interactions with serotonin receptors.
  • Medicine: Explores pharmacokinetics and pharmacodynamics related to obesity treatments.
  • Industry: Aids in developing new formulations and delivery methods for Lorcaserin.

Studies involving N-Acetyl Lorcaserin-d3 focus on its binding affinity at the serotonin 2C receptor compared to other ligands. Research indicates that it maintains similar interaction profiles as Lorcaserin but provides enhanced clarity in distinguishing metabolic pathways due to its deuterated nature. This specificity is vital for elucidating potential drug-drug interactions and side effects associated with serotonin receptor modulation .

Several compounds share structural similarities with N-Acetyl Lorcaserin-d3:

CompoundStructure SimilarityMechanism of ActionUnique Feature
N-Acetyl LorcaserinYesSerotonin 2C receptor agonistNon-deuterated
LorcaserinYesSerotonin 2C receptor agonistNon-deuterated
DexamfetamineModerateNorepinephrine releaseStimulant effect
PhentermineModerateNorepinephrine releaseDifferent receptor target

N-Acetyl Lorcaserin-d3's unique isotopic labeling distinguishes it from these compounds, making it particularly useful for detailed pharmacological studies where tracking metabolism is crucial.

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Exact Mass

240.1108721 g/mol

Monoisotopic Mass

240.1108721 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types